molecular formula C10H13NO2 B3119799 (2S,3R)-2-amino-3-phenylbutanoic acid CAS No. 25488-27-1

(2S,3R)-2-amino-3-phenylbutanoic acid

Cat. No.: B3119799
CAS No.: 25488-27-1
M. Wt: 179.22 g/mol
InChI Key: IRZQDMYEJPNDEN-APPZFPTMSA-N
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Description

(2S,3R)-2-amino-3-phenylbutanoic acid is a chiral amino acid derivative with significant importance in various fields of chemistry and biology. This compound is characterized by its specific stereochemistry, which contributes to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-amino-3-phenylbutanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral catalysts or auxiliaries. For instance, the enantioselective synthesis can be performed starting from Garner’s aldehyde, followed by a series of reactions including Horner–Wadsworth–Emmons reaction and diastereoselective 1,4-addition . Another method involves the regio- and stereoselective hydrobromolysis of trans-β-phenyl glycidate enantiomers, followed by O-acylcarbamoylation and intramolecular cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts and enzymatic processes is also explored to achieve efficient and environmentally friendly production .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-amino-3-phenylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions are typically mild to moderate temperatures and neutral to slightly basic pH .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenylbutanone derivatives, while reduction can produce different amine compounds .

Mechanism of Action

The mechanism of action of (2S,3R)-2-amino-3-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes, leading to the formation of bioactive metabolites. The stereochemistry of the compound plays a crucial role in its binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-2-amino-3-phenylbutanoic acid: Another stereoisomer with different biological activity.

    (2R,3R)-2-amino-3-phenylbutanoic acid: A diastereomer with distinct chemical properties.

    (2R,3S)-2-amino-3-phenylbutanoic acid: Another diastereomer with unique applications.

Uniqueness

(2S,3R)-2-amino-3-phenylbutanoic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it valuable in asymmetric synthesis and as a chiral building block in various applications .

Properties

IUPAC Name

(2S,3R)-2-amino-3-phenylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(9(11)10(12)13)8-5-3-2-4-6-8/h2-7,9H,11H2,1H3,(H,12,13)/t7-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZQDMYEJPNDEN-APPZFPTMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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